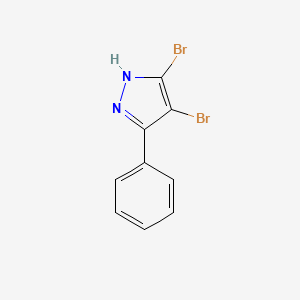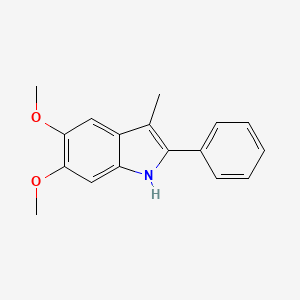![molecular formula C44H35N B14130269 N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dimethylamino group attached to a phenyl group, which is further substituted with a tetraphenylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline typically involves the following steps:
Formation of the Tetraphenylphenyl Intermediate: This step involves the synthesis of the tetraphenylphenyl moiety through a series of Friedel-Crafts reactions, where benzene rings are sequentially attached to a central phenyl ring.
Attachment of the Aniline Derivative: The tetraphenylphenyl intermediate is then reacted with N,N-dimethylaniline under specific conditions to form the final compound. This step often requires the use of a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters, such as temperature, pressure, and reaction time, to achieve the desired product.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the compound and remove any impurities.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Quinones, oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aniline derivatives.
科学的研究の応用
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
N,N-dimethylaniline: A simpler derivative of aniline with a dimethylamino group attached to a phenyl ring.
Tetraphenylmethane: A compound with four phenyl groups attached to a central carbon atom.
N,N-dimethyl-4-phenylbenzamide: A derivative of aniline with a dimethylamino group and a phenylbenzamide moiety.
Uniqueness
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline is unique due to its complex structure, which combines the properties of both aniline and tetraphenylphenyl derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C44H35N |
|---|---|
分子量 |
577.8 g/mol |
IUPAC名 |
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C44H35N/c1-45(2)39-29-27-33(28-30-39)32-23-25-35(26-24-32)41-31-40(34-15-7-3-8-16-34)42(36-17-9-4-10-18-36)44(38-21-13-6-14-22-38)43(41)37-19-11-5-12-20-37/h3-31H,1-2H3 |
InChIキー |
RCRRJXYHBZRFJJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


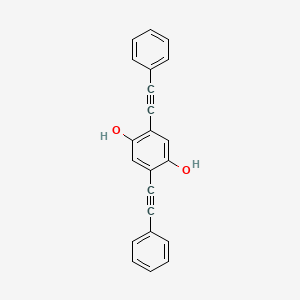

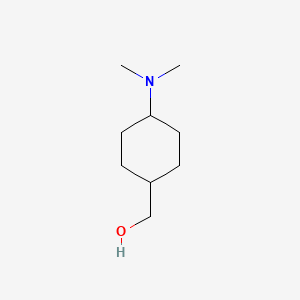

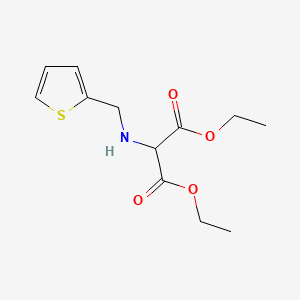
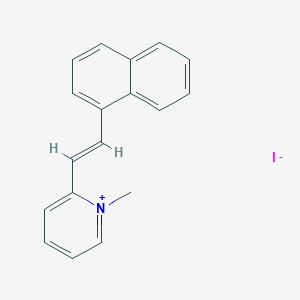

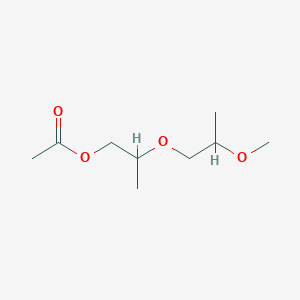
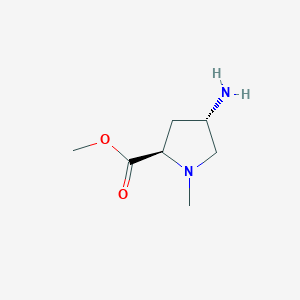
![1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14130230.png)

![6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B14130249.png)
